molecular formula C9H7NO2 B077419 1-Hydroxy-2(1H)-quinolinone CAS No. 10285-97-9

1-Hydroxy-2(1H)-quinolinone

Cat. No. B077419
CAS RN: 10285-97-9
M. Wt: 161.16 g/mol
InChI Key: NFNIRGPPIRJASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2(1H)-quinolinone, also known as 2-hydroxyquinoline-1(2H)-one or 2-hydroxy-1-quinolone, is a heterocyclic organic compound with a molecular formula of C9H7NO2. It is a derivative of quinoline and has been extensively studied for its various applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-hydroxy-2(1H)-quinolinone is mainly attributed to its ability to chelate metal ions. It forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and proteins. This mechanism has been utilized in the development of metal-based drugs for the treatment of various diseases.

Biochemical And Physiological Effects

1-Hydroxy-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. Its ability to chelate metal ions can inhibit the activity of metal-dependent enzymes and proteins, which can lead to various physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can be attributed to its ability to chelate metal ions and scavenge free radicals.

Advantages And Limitations For Lab Experiments

1-Hydroxy-2(1H)-quinolinone has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. It is also stable and can be stored for long periods without degradation. However, it has limitations in terms of its solubility and stability in solution. It is also sensitive to pH and temperature changes, which can affect its chelating ability.

Future Directions

1-Hydroxy-2(1H)-quinolinone has several potential future directions in scientific research. It can be further developed as a chelating agent for metal-based drugs for the treatment of various diseases. Its antioxidant and anti-inflammatory properties can also be explored for the development of new therapeutics. Additionally, its ability to chelate metal ions can be utilized in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion
In conclusion, 1-Hydroxy-2(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its various applications in scientific research. Its ability to chelate metal ions has been utilized in the development of metal-based drugs for the treatment of various diseases. Its antioxidant and anti-inflammatory properties have also been explored for the development of new therapeutics. 1-Hydroxy-2(1H)-quinolinone has several advantages for lab experiments, but also has limitations in terms of its solubility and stability in solution. It has several potential future directions in scientific research, which can be further explored for the development of new therapeutics and diagnostic tools.

Synthesis Methods

The synthesis of 1-hydroxy-2(1H)-quinolinone can be achieved through various methods, including the reaction of 2-aminophenol with glyoxylic acid, the reaction of anthranilic acid with nitrous acid, and the reaction of 2-aminobenzoic acid with glyoxylic acid. The most commonly used method involves the reaction of 2-aminophenol with glyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity product with a good yield.

Scientific Research Applications

1-Hydroxy-2(1H)-quinolinone has been extensively used in scientific research due to its various applications. It is commonly used as a chelating agent for metal ions such as copper, iron, and zinc. Its ability to chelate metal ions has been utilized in the development of metal-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNIRGPPIRJASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206723
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2(1H)-quinolinone

CAS RN

58-57-1
Record name 1-Hydroxy-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Quinolinol 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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